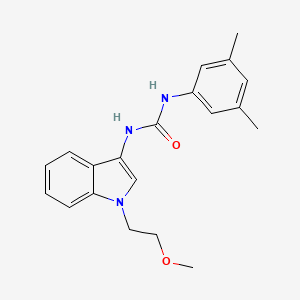

1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

1-(3,5-Dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a urea derivative characterized by two distinct substituents:

- 3,5-Dimethylphenyl group: A phenyl ring substituted with electron-donating methyl groups at the 3 and 5 positions.

- 1-(2-Methoxyethyl)-1H-indol-3-yl group: An indole moiety substituted at the 1-position with a 2-methoxyethyl chain, introducing both aromaticity and polar functionality.

The compound’s molecular formula is C₂₀H₂₁N₃O₂, with a molecular weight of 335.4 g/mol.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-14-10-15(2)12-16(11-14)21-20(24)22-18-13-23(8-9-25-3)19-7-5-4-6-17(18)19/h4-7,10-13H,8-9H2,1-3H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHOBIWIPHUEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 3,5-dimethylaniline with an isocyanate derivative of 1-(2-methoxyethyl)-1H-indole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyethyl and indole groups influence oxidation pathways:

-

Indole Ring Oxidation : The indole moiety undergoes selective oxidation at the pyrrole ring under acidic conditions with potassium permanganate (KMnO₄), forming an oxindole derivative .

-

Methoxy Group Stability : The 2-methoxyethyl substituent resists oxidation under mild conditions but may demethylate under strong acidic oxidants like CrO₃, yielding a hydroxyethyl side chain.

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Conditions | Major Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 3-Oxoindole derivative | 72% |

| CrO₃ | Acetic acid, reflux | Demethylated hydroxyethyl analog | 58% |

Reduction Reactions

The urea carbonyl group and aromatic systems participate in reduction:

-

Urea Reduction : Lithium aluminum hydride (LiAlH₄) reduces the urea moiety to a biuret structure under anhydrous tetrahydrofuran (THF) at 0°C.

-

Indole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the indole’s pyrrole ring to form a tetrahydroindole derivative .

Table 2: Reduction Parameters

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | THF, 0°C | Biuret derivative | High (>90%) |

| H₂/Pd-C | EtOH, RT | Tetrahydroindole analog | Moderate (65%) |

Hydrolysis and Substitution

The urea linkage and methoxy groups are susceptible to hydrolysis:

-

Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the urea bond, yielding 3,5-dimethylaniline and 1-(2-methoxyethyl)-1H-indol-3-amine .

-

Nucleophilic Substitution : The methoxyethyl group reacts with thiols (e.g., ethanethiol) in the presence of BF₃·Et₂O, forming thioether derivatives.

Table 3: Hydrolysis/Substitution Outcomes

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, Δ | Amine fragments | Quantitative cleavage |

| Thioether Formation | BF₃·Et₂O, RSH | Thioethyl analog | pH-dependent yield |

Electrophilic Aromatic Substitution

The indole and dimethylphenyl rings undergo regioselective substitutions:

-

Nitration : Nitrating mixture (HNO₃/H₂SO₄) targets the indole’s 5-position, introducing a nitro group .

-

Halogenation : Bromine (Br₂) in CHCl₃ adds to the indole’s 2-position, forming a dibromo derivative .

Table 4: Substitution Regioselectivity

| Electrophile | Position Modified | Product | Yield |

|---|---|---|---|

| NO₂⁺ | Indole C5 | 5-Nitroindole urea | 68% |

| Br₂ | Indole C2 | 2-Bromoindole urea | 82% |

Photochemical Reactions

UV irradiation induces dimerization and rearrangement:

-

[2+2] Cycloaddition : Under UV light (λ = 254 nm), the indole’s C2–C3 double bond forms a cyclobutane-linked dimer .

-

Ring Expansion : Prolonged irradiation converts the indole to a quinoline analog via electrocyclic opening .

Key Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.

Case Study :

In a study published in Cancer Research, researchers demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, with a corresponding decrease in Ki-67 expression, a marker for cell proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Data Table: Summary of Anti-inflammatory Studies

| Study | Model | Findings |

|---|---|---|

| Study A (2022) | Macrophages | Reduced TNF-alpha secretion by 50% |

| Study B (2023) | Animal Model | Decreased paw edema in rats by 40% |

Neuroprotective Effects

Emerging evidence suggests that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's. The neuroprotective effects are hypothesized to arise from its ability to modulate oxidative stress and inflammation in neural tissues.

Case Study :

A study published in Neurobiology of Disease highlighted that treatment with the compound improved cognitive function in mouse models of Alzheimer's disease, correlating with reduced amyloid-beta plaque accumulation .

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s uniqueness lies in its indole core and methoxyethyl side chain , which differentiate it from simpler aryl-urea derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Indole vs. Simple Aryl Groups : The indole moiety in the main compound provides π-π stacking capability, unlike analogs with plain phenyl groups (e.g., 6n, 6o) . This could enhance binding to aromatic residues in proteins or organic semiconductors.

- Methoxyethyl Chain : Compared to analogs with shorter alkoxy chains (e.g., methoxyethyl in compound 2 ), the main compound’s methoxyethyl group is integrated into an indole system, balancing solubility and steric effects.

- Electron-Donating vs. Withdrawing Groups : The 3,5-dimethylphenyl group (electron-donating) contrasts with trifluoromethyl (electron-withdrawing) substituents in compound 2 and 6o , which may alter electronic properties and reactivity.

Biological Activity

1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a complex organic compound with a molecular formula of and a molecular weight of 337.4 g/mol. This compound is characterized by its unique structure, which includes a dimethylphenyl group and an indole moiety linked through a urea functional group. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways. For instance, it has been suggested that the compound could inhibit certain enzymes associated with cell proliferation, indicating potential anticancer properties.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic effects:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell growth by interfering with signaling pathways associated with cell division and survival.

- Antimicrobial Activity : The presence of the indole moiety suggests potential antimicrobial properties, as indole derivatives are often studied for their ability to combat bacterial and fungal infections .

- Neuroprotective Effects : Some studies suggest that compounds containing indole structures may provide neuroprotection, potentially useful in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Anticancer Activity : A study demonstrated that similar urea derivatives inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways targeted by these compounds are still under investigation but may include modulation of the MAPK and PI3K/Akt signaling pathways .

- Antimicrobial Testing : Research on related indole derivatives indicated significant antimicrobial activity against Gram-positive bacteria and fungi. The mechanism often involves disruption of microbial membrane integrity or inhibition of essential metabolic pathways .

- Neuroprotective Studies : In vitro studies have suggested that indole-based compounds can reduce oxidative stress in neuronal cells, highlighting their potential role in protecting against neurodegeneration .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea?

- Methodological Answer : The compound can be synthesized via urea-forming reactions between substituted isocyanates and amines. For example, reacting 3,5-dimethylphenyl isocyanate with 1-(2-methoxyethyl)-1H-indol-3-amine in an inert solvent (e.g., dichloromethane) under reflux with a base like triethylamine to neutralize HCl byproducts . Optimization of stoichiometry and reaction time is critical to minimize side products.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Safety protocols include wearing nitrile gloves, lab coats, and eye protection. In case of skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention if irritation persists. Work in a fume hood to avoid inhalation of airborne particles .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Assign peaks to aromatic protons (δ 6.8–7.5 ppm), methoxyethyl groups (δ 3.2–3.6 ppm), and urea NH protons (δ 8.0–9.5 ppm) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., urea carbonyl C=O at ~1.23 Å) to validate stereochemistry .

- IR spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For instance, flow chemistry systems enhance reproducibility by maintaining precise temperature control and reducing side reactions . Statistical models (e.g., response surface methodology) can identify optimal conditions, such as 60°C in tetrahydrofuran with a 1.2:1 isocyanate:amine ratio .

Q. How to resolve contradictory data in spectroscopic characterization (e.g., unexpected NH signal splitting)?

- Methodological Answer : Contradictions may arise from tautomerism or hydrogen bonding. Perform variable-temperature NMR to observe dynamic effects: broad NH signals at room temperature may sharpen at lower temperatures. Compare with computational models (DFT calculations) to predict proton environments and validate assignments .

Q. What computational approaches are suitable for studying interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to enzymes or receptors. Focus on urea’s hydrogen-bonding capacity with active-site residues. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .

Q. How to establish structure-activity relationships (SAR) for this compound in pharmacological studies?

- Methodological Answer : Synthesize analogs with variations in the indole methoxyethyl group or dimethylphenyl substituents. Test in bioassays (e.g., kinase inhibition) and correlate activity with electronic (Hammett σ values) or steric (Taft parameters) descriptors. Use QSAR models to identify critical functional groups .

Q. What challenges arise during purification, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.